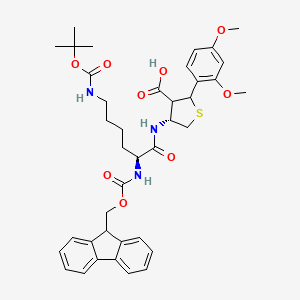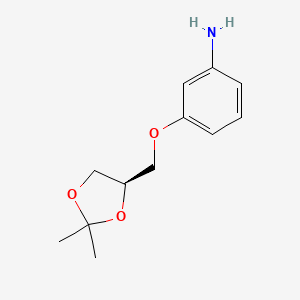
Ru(DMB)3(PF6)2
Descripción general
Descripción
Ru(DMB)3(PF6)2 is a useful research compound. Its molecular formula is C36H36F12N6P2Ru and its molecular weight is 943.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ru(DMB)3(PF6)2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ru(DMB)3(PF6)2 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Near-Infrared Electrochromism : The complex is used in near-infrared electrochromism, showing a high optical contrast ratio and coloration efficiency, useful in electronic display technologies (Nie & Zhong, 2014).
Protein Motion Measurement : Asymmetric Ru-ligand complexes, similar in structure, are employed to measure rotational motions of proteins, providing insights into protein dynamics (Terpetschnig et al., 1995).
Photovoltaic Applications : It serves as a sensitizer in photovoltaic applications, enhancing the efficiency of regenerative solar cells (Heimer et al., 1996).
Antibacterial Agent : The complex demonstrates potent antibacterial properties against Staphylococcus aureus, offering a new avenue for developing antibacterial agents (Jiang et al., 2022).
Luminescence Probe for Hypochlorous Acid Detection : As a luminescence probe, it enables the detection of hypochlorous acid in living cells, a critical aspect in biomedical research (Zhang et al., 2013).
Electrocatalytic Activity in CO2 Reduction : The complex shows potential in reducing CO2 to CO, a significant step in carbon capture and conversion technologies (Hadadzadeh et al., 2016).
Antitumor Agent : Exhibiting antitumor effects with lower toxicity compared to traditional agents like cisplatin, it's a promising candidate for cancer treatment (Hu et al., 2016).
Photocatalytic CO2 Reduction : It enhances energy transfer and photostability in photocatalytic CO2 reduction, a key process in renewable energy research (Meister et al., 2015).
UV Light-Harvesting Arrays : Utilized in UV light-harvesting arrays for sensitized MLCT-based emission, important in photochemical applications (Tyson & Castellano, 1999).
Recognition of Cyanide : It serves as a sensitive and rapid detector for cyanide, relevant in environmental monitoring and safety applications (Li et al., 2014).
Water Oxidation Catalysis : The complex's water oxidation activity is linked to its role in achieving higher oxidation states required for water oxidation catalysis, vital in energy conversion processes (Dhiman et al., 2017).
Red Light-Emitting Devices : Its photophysical and electrochemical properties are exploited in developing high-efficiency red light-emitting devices, significant in optoelectronics (Jia et al., 2006).
Photophysical Properties Study : Although not a direct application, the complex is studied for its influence on photophysical properties in a polymerizable fluid, contributing to material science research (Knight et al., 2011).
Propiedades
IUPAC Name |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+);dihexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H12N2.2F6P.Ru/c3*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-7(2,3,4,5)6;/h3*3-8H,1-2H3;;;/q;;;2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWDDICTMKIOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36F12N6P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ru(DMB)3(PF6)2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.2]octane-1,4-dicarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester](/img/structure/B8121848.png)
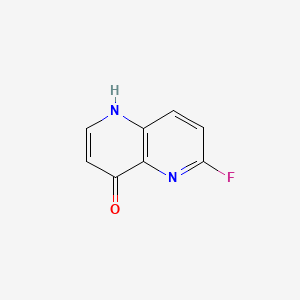


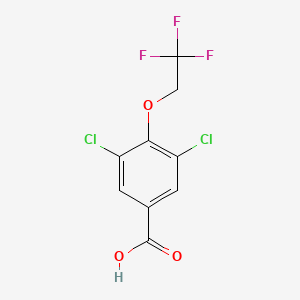
![Tert-butyl 4-[3-(propionylamino)phenyl]-1-piperidinecarboxylate](/img/structure/B8121862.png)
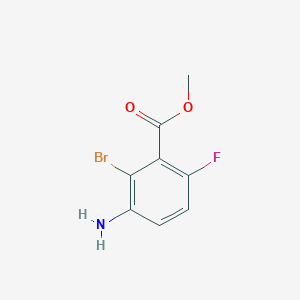
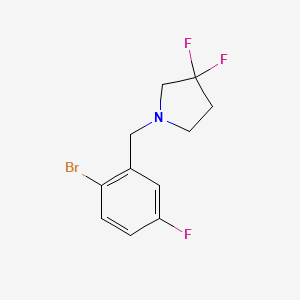
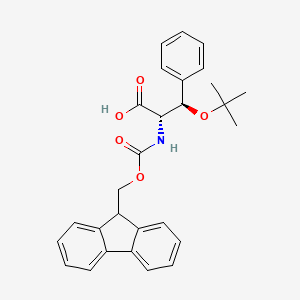
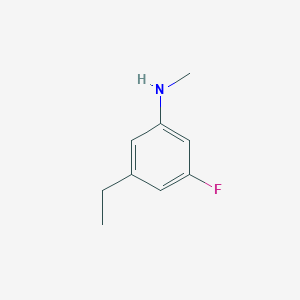
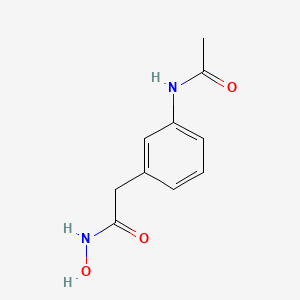
![(3S)-2-(tert-Butyl) 3-ethyl (1S,4R)-rel-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8121910.png)
